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molecular formula C8H7BrO3S B8813324 Ethyl 4-bromo-2-formylthiophene-3-carboxylate

Ethyl 4-bromo-2-formylthiophene-3-carboxylate

Cat. No. B8813324
M. Wt: 263.11 g/mol
InChI Key: RFSWZPUXXZJIDN-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

4-Bromo-2-formyl-thiophene-3-carboxylic acid (0.16 g, 0.68 mmol), K2CO3 (0.188 g, 1.36 mmol), and 4 mL of anhydrous DMF were stirred at room temperature for 10 min, then iodoethane was added (0.128 g, 0.8 mmol) dropwise. The reaction solution was stirred at 50° C. for 3 h. The reaction mixture was cooled, extracted with EA (3×50 mL), concentrated and the residue was purified by TLC (PE/EA=8/1) to give 0.4 g of the title compound (yield: 63.5%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.188 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:19][CH3:20]>CN(C=O)C>[CH2:19]([O:10][C:9]([C:3]1[C:2]([Br:1])=[CH:6][S:5][C:4]=1[CH:7]=[O:8])=[O:11])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C=O)C(=O)O
Name
Quantity
0.188 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by TLC (PE/EA=8/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(SC=C1Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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